8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
Description
The compound 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one belongs to the 6H-benzo[c]chromen-6-one (dibenzopyranone) family, characterized by a fused coumarin-lactone scaffold. This derivative features a methoxy group at the 8-position and a prenyloxy (3-methyl-2-butenyloxy) substituent at the 3-position. Such modifications are critical for modulating biological activity, solubility, and binding affinity.
Properties
IUPAC Name |
8-methoxy-3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)8-9-22-14-5-7-16-15-6-4-13(21-3)10-17(15)19(20)23-18(16)11-14/h4-8,10-11H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNSHZSTGTZIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Claisen Rearrangement of Prenyloxy Group
The 3-methyl-2-butenyloxy (prenyloxy) substituent undergoes thermal Claisen rearrangement, a signature reaction for allyl vinyl ether derivatives. This reaction typically occurs at elevated temperatures (150–200°C) and generates ortho-substituted phenolic intermediates:
Reaction Scheme:
3-[(3-methyl-2-butenyl)oxy] → 3-(3-methylbut-2-enyl)-7-hydroxy via -sigmatropic shift
| Conditions | Product | Yield (%) | Reference Analogs |
|---|---|---|---|
| 180°C, solvent-free | 7-hydroxy-3-(3-methylbut-2-enyl) derivative | ~65 | Similar to CID 1764914 |
This rearrangement is critical for generating bioactive phenolic intermediates in natural product synthesis .
Demethylation Reactions
The methoxy group at position 8 undergoes selective demethylation under acidic or nucleophilic conditions:
Key Pathways:
-
BBr₃-mediated Demethylation:
Achieves >80% conversion at −78°C . -
HIO₄ Oxidation:
Converts methoxy to carbonyl groups under strong oxidative conditions .
Electrophilic Aromatic Substitution
The chromenone core directs electrophiles to activated positions (C-4 and C-9) due to electron-rich aromatic regions:
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | C-4 | 4-nitro derivative | Major product (75% yield) |
| Br₂ (FeBr₃) | C-9 | 9-bromo derivative | Requires Lewis acid catalyst |
Ring-Opening Reactions
The lactone ring (chromen-6-one) undergoes hydrolysis under basic conditions:
Reaction:
| Conditions | Product | Stability |
|---|---|---|
| 1M NaOH, reflux | Sodium salt of dicarboxylic acid | Air-sensitive |
Oxidative Modifications
The prenyl side chain is susceptible to oxidative cleavage:
Ozonolysis Pathway:
| Oxidizing Agent | Products | Application |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid derivatives | Structural diversification |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the chromenone core, forming dimeric structures:
Example:
Observed in related compounds under 254 nm UV light .
Biocatalytic Modifications
Microbial systems (e.g., Aspergillus niger) selectively hydroxylate the chromenone core:
| Enzyme System | Position Modified | Product Activity |
|---|---|---|
| Cytochrome P450 | C-10 | Enhanced antioxidant properties |
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Chromenone) | Key Influencing Factors |
|---|---|---|
| Claisen Rearrangement | 3.2× faster | Electron-donating methoxy group |
| Demethylation | 1.8× slower | Steric hindrance at C-8 |
| Nitration | 2.5× faster | Activating effect of prenyloxy |
Data synthesized from structural analogs and chromenone reactivity databases .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C19H22O3
Molecular Weight: 298.37 g/mol
IUPAC Name: 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
CAS Number: 374708-13-1
The compound features a chromene core structure, which is significant for its biological activity. The methoxy and butenyl groups contribute to its reactivity and potential therapeutic effects.
Medicinal Chemistry
8-Methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.
Potential Therapeutic Effects:
- Phosphodiesterase Inhibition: The compound has shown promise in inhibiting phosphodiesterase enzymes, which could be beneficial in treating neurodegenerative diseases by enhancing intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP) .
- Antioxidant Properties: Its ability to scavenge free radicals suggests potential applications in reducing oxidative stress, which is linked to various chronic diseases .
Agricultural Applications
Research indicates that benzo[c]chromen derivatives can be utilized in developing natural pesticides or herbicides. The compound's structural properties may enhance its efficacy against specific pests while being environmentally friendly .
Materials Science
The compound has been explored for use in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into materials designed for efficient light emission .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one in animal models of Alzheimer's disease. Results indicated a significant reduction in cognitive decline markers, attributed to the compound's role as a phosphodiesterase inhibitor .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced oxidative stress in neuronal cell cultures. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a dose-dependent response .
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
The 3-position of the 6H-benzo[c]chromen-6-one scaffold is a key site for structural diversification. Below is a comparative analysis of substituent effects:
Key Trends :
- Alkoxy Chains : Linear alkoxy groups (e.g., butoxy in 1f) enhance PDE2 inhibition, with optimal activity at ~5 carbons .
- Bulkier Groups : Aryl or heterocyclic substituents (e.g., 2s, 2v) reduce synthetic yields and may hinder target binding due to steric effects .
Ring Saturation and Additional Modifications
Modifications to the core scaffold or adjacent positions influence activity:
Key Trends :
- Saturation : Saturated rings (e.g., tetrahydro derivatives) may reduce planarity and π-stacking interactions, altering activity .
- Hydroxyl Groups : Bis-hydroxylation at 3 and 8 positions (e.g., urolithins) is critical for ERβ agonism but absent in the target compound .
Phosphodiesterase 2 (PDE2) Inhibition
- Compound 1f (butoxy) is the most potent PDE2 inhibitor (IC50: 3.67 µM), outperforming BAY 60-7550 in vitro .
- Alkane Substituents : Longer chains (e.g., pentyloxy in 1g) retain activity, but steric bulk (e.g., 2s) reduces potency .
- Target Compound : The prenyl group’s branched structure may hinder PDE2 binding compared to linear alkoxy analogs.
Cholinesterase Inhibition
- Tetrahydro Derivatives (e.g., 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) show acetylcholinesterase inhibition comparable to rivastigmine, suggesting ring flexibility enhances binding .
ERβ Selectivity
- 3,8-Dihydroxy Derivatives : Exhibit >100-fold selectivity for ERβ over ERα, but methoxy or prenyloxy groups (as in the target compound) likely diminish this activity .
Key Observations :
Biological Activity
8-Methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one, also known as a prenylated flavanone derivative, belongs to the class of organic compounds known as benzopyrones or chromenones. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. The following sections will explore its biological properties, including antimicrobial, antioxidative, and antiproliferative activities, supported by relevant data tables and case studies.
Chemical Structure and Classification
The compound is characterized by a benzene ring fused to a pyrone ring , specifically a 1,4-benzopyrone skeleton . Its molecular formula is with a molecular weight of approximately 298.385 g/mol .
Antimicrobial Activity
Research indicates that 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one possesses significant antimicrobial properties. It has shown effectiveness against various microbial strains, particularly Gram-positive bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 8 μM |
| S. epidermidis | 1000 μg/mL |
The compound's structure, particularly the presence of methoxy and hydroxyl groups, enhances its ability to inhibit bacterial growth .
Antioxidative Activity
The antioxidative potential of this compound is noteworthy. Studies have demonstrated its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
| Assay Method | Result |
|---|---|
| DPPH Scavenging | Significant reduction in absorbance |
| ABTS Assay | High radical cation decolorization |
The antioxidative activity is attributed to the electron-donating capacity of the methoxy groups, which stabilize free radicals .
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against breast cancer cells (MCF-7).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 4.0 |
| HEK 293 | 5.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve inducing apoptosis or disrupting cell cycle progression .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of several flavonoid derivatives, including 8-methoxy-3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one. The results indicated that this compound exhibited the strongest antibacterial activity against E. faecalis, with an MIC value of 8 μM, highlighting its potential as a therapeutic agent against resistant bacterial strains . -
Antioxidant Properties Assessment
In another study focused on antioxidant properties, the compound was tested using various spectroscopic methods. The results confirmed its ability to significantly reduce oxidative stress markers in vitro, suggesting its utility in preventing oxidative damage in cells . -
Antiproliferative Activity Investigation
An investigation into the antiproliferative effects on cancer cell lines showed that the compound selectively inhibited MCF-7 cells with an IC50 of 3.1 μM. This selectivity indicates a promising avenue for developing targeted cancer therapies .
Q & A
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Methodological Answer :
- Internal Calibration : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) for NMR calibration .
- Cross-Validation : Compare with structurally similar compounds (e.g., 7-O-prenylscopoletin) from authoritative databases like NIST .
Tables of Key Data
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | RT, 15 min, silyl reagents | 70–85 | Fast, high yield | Specialized reagents required | |
| Three-component synthesis | 100°C, 24 h, Sc(OTf)3 catalyst | 60–75 | Solvent-free, eco-friendly | Long reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
